Cas no 2241140-69-0 (9-(2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde)

9-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is a specialized organic compound featuring a benzodioxepine core substituted with a 2-methylphenyl group and a formyl functional group at the 7-position. This structure imparts unique reactivity, making it a valuable intermediate in synthetic chemistry, particularly for the development of pharmaceuticals and fine chemicals. The aldehyde group offers versatility for further functionalization, enabling condensation, reduction, or nucleophilic addition reactions. Its rigid benzodioxepine scaffold may contribute to enhanced stability and selectivity in target applications. The compound is suited for research in medicinal chemistry, where such frameworks are explored for bioactive molecule design. Proper handling under controlled conditions is recommended due to its reactive aldehyde moiety.
9-(2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde structure
2241140-69-0 structure
Product name:9-(2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
CAS No:2241140-69-0
MF:C17H16O3
MW:268.307145118713
MDL:MFCD31735980
CID:5242057
PubChem ID:138039414

9-(2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2H-1,5-Benzodioxepin-7-carboxaldehyde, 3,4-dihydro-9-(2-methylphenyl)-
    • 9-(2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
    • MDL: MFCD31735980
    • Inchi: 1S/C17H16O3/c1-12-5-2-3-6-14(12)15-9-13(11-18)10-16-17(15)20-8-4-7-19-16/h2-3,5-6,9-11H,4,7-8H2,1H3
    • InChI Key: WKGSWBLNZAFYIY-UHFFFAOYSA-N
    • SMILES: O1C2=C(C3=CC=CC=C3C)C=C(C=O)C=C2OCCC1

9-(2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-299193-0.5g
9-(2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
2241140-69-0 95.0%
0.5g
$925.0 2025-03-19
Enamine
EN300-299193-2.5g
9-(2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
2241140-69-0 95.0%
2.5g
$2324.0 2025-03-19
Enamine
EN300-299193-0.1g
9-(2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
2241140-69-0 95.0%
0.1g
$410.0 2025-03-19
Enamine
EN300-299193-1.0g
9-(2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
2241140-69-0 95.0%
1.0g
$1185.0 2025-03-19
Enamine
EN300-299193-0.25g
9-(2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
2241140-69-0 95.0%
0.25g
$586.0 2025-03-19
Enamine
EN300-299193-10g
9-(2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
2241140-69-0 95%
10g
$5099.0 2023-09-06
Enamine
EN300-299193-0.05g
9-(2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
2241140-69-0 95.0%
0.05g
$275.0 2025-03-19
Enamine
EN300-299193-5.0g
9-(2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
2241140-69-0 95.0%
5.0g
$3438.0 2025-03-19
Enamine
EN300-299193-1g
9-(2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
2241140-69-0 95%
1g
$1185.0 2023-09-06
Enamine
EN300-299193-5g
9-(2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
2241140-69-0 95%
5g
$3438.0 2023-09-06

Additional information on 9-(2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

9-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde: A Comprehensive Overview

9-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, with the CAS number 2241140-69-0, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzodioxepines, which are known for their unique structural features and potential applications in drug design. The molecule's structure is characterized by a benzodioxepine ring system fused with a 7-carbaldehyde group and a 9-(2-methylphenyl) substituent, making it a versatile platform for further functionalization and exploration.

The synthesis of 9-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde involves a series of intricate organic reactions, including cyclization and alkylation processes. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are crucial for studying the compound's stereochemical properties and biological activity. Researchers have also explored green chemistry approaches to enhance the sustainability of its production, aligning with global efforts to minimize environmental impact in chemical manufacturing.

The compound's structural complexity provides a rich environment for studying its physicochemical properties. Its solubility profile, stability under various conditions, and reactivity towards common reagents have been extensively investigated. These studies have revealed that the molecule exhibits remarkable thermal stability and moderate solubility in polar solvents, making it suitable for applications in both laboratory settings and industrial processes.

In terms of biological activity, 9-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde has shown promising results in preliminary assays targeting enzyme inhibition and receptor modulation. Recent studies have highlighted its potential as a lead compound in the development of novel therapeutic agents for neurodegenerative diseases and inflammatory conditions. The aldehyde group at position 7 plays a pivotal role in mediating these interactions, suggesting that further modifications to this moiety could yield even more potent bioactive derivatives.

The integration of computational chemistry tools has significantly accelerated the understanding of this compound's behavior at the molecular level. Advanced molecular modeling techniques have provided insights into its electronic structure, conformational flexibility, and binding affinity towards target proteins. These computational studies have been corroborated by experimental data from X-ray crystallography and NMR spectroscopy, ensuring a comprehensive understanding of the compound's properties.

From an applications perspective, 9-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde has found utility in diverse fields such as materials science and catalysis. Its ability to act as a chiral ligand in asymmetric catalysis has been explored in recent research, demonstrating its potential as a versatile tool in enantioselective synthesis. Additionally, its incorporation into polymer matrices has shown promise for developing advanced materials with tailored optical and mechanical properties.

In conclusion, 9-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, coupled with its diverse functional groups and favorable physicochemical properties

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